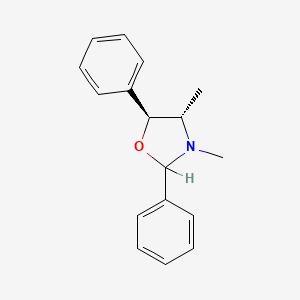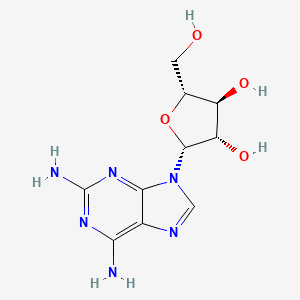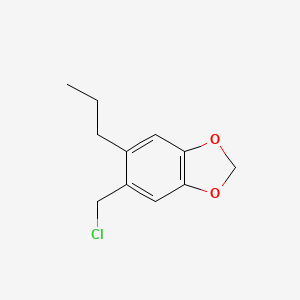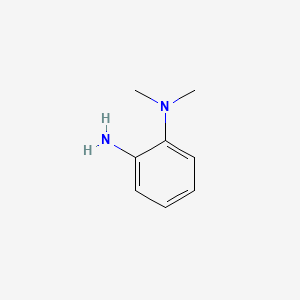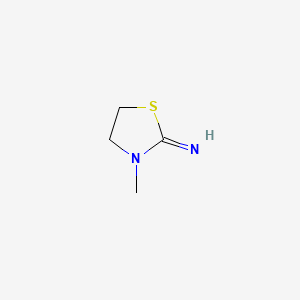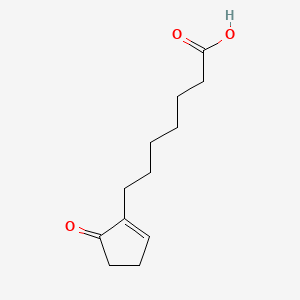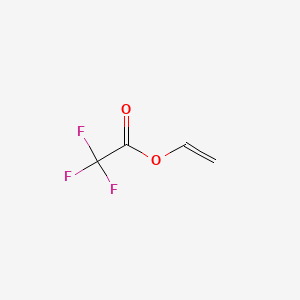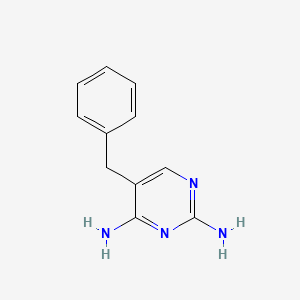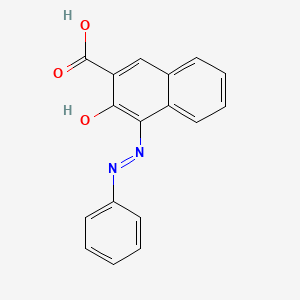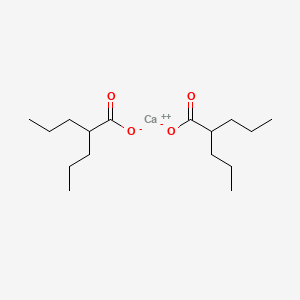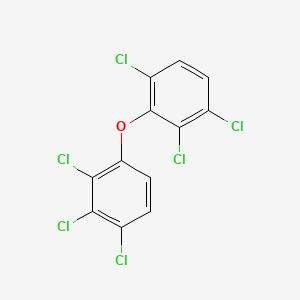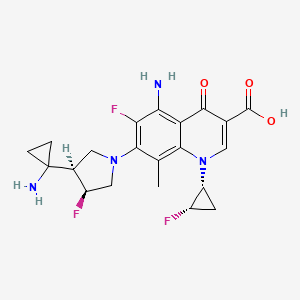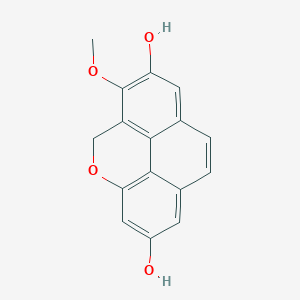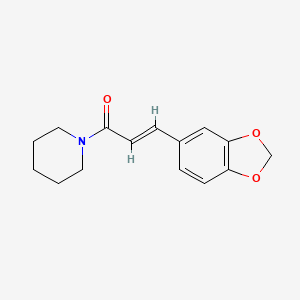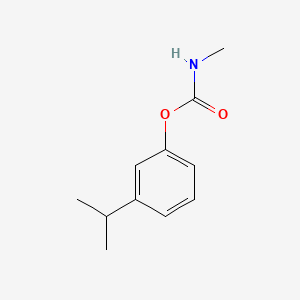
m-Cumenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998)
Applications De Recherche Scientifique
Toxicity and Insect Control
- m-Cumenyl methylcarbamate is studied for its toxicity and anticholinesterase activity in insects, contributing to pest control research. It has been evaluated for its effectiveness against various fly species, demonstrating varied levels of toxicity and enzyme inhibition (Respicio & Sherman, 1972).
Residue Analysis in Agricultural Products
- This compound's residues and metabolites can be analyzed in agricultural products. Techniques like high-performance liquid chromatography have been employed to estimate residue levels in beef tissue and fat, highlighting its implications in food safety (Clegg, Roberts, & Rzecki, 1985).
Microbial Metabolism
- Understanding microbial metabolism of compounds like m-Cumenyl methylcarbamate is essential in environmental studies. Research on how fungi metabolize this compound has shed light on its behavior in soil ecosystems (Suzuki & Takeda, 1976).
Biological Monitoring and Metabolism
- Studies have been conducted on the metabolism of carbamate insecticides, including m-Cumenyl methylcarbamate, in various biological systems. This research is critical for understanding the environmental and health impacts of these chemicals (Schettgen, Weiss, & Angerer, 2001).
Insecticide Efficacy and Environmental Interaction
- The efficacy of m-Cumenyl methylcarbamate as an insecticide and its environmental interaction, particularly in agricultural settings, has been a subject of study. This includes research on its effects on different insect species and its behavior under various environmental conditions (Endo & Masuda, 1980).
Atmospheric Chemical Reactions
- The chemical behavior of m-Cumenyl methylcarbamate in the atmosphere, particularly its reactions with radicals like OH, has been explored. These studies are crucial for understanding the environmental fate of this chemical (Zhang et al., 2012).
Radiolabeling for Research
- Radiolabeling techniques have been developed for m-Cumenyl methylcarbamate, aiding in tracing and studying its distribution and metabolism in various systems (Krishna, Dorough, & Casida, 1962).
Comparative Metabolism Studies
- Comparative studies on the metabolism of various carbamates, including m-Cumenyl methylcarbamate, provide insights into their biological transformations and potential environmental impacts (Sonawane & Knowles, 1971).
Propriétés
Numéro CAS |
64-00-6 |
|---|---|
Nom du produit |
m-Cumenyl methylcarbamate |
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-5-4-6-10(7-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) |
Clé InChI |
GYKXQTKSWLAUIT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)NC |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OC(=O)NC |
Color/Form |
White crystalline solid |
melting_point |
162 to 165 °F (EPA, 1998) 73.0 °C 72 to 74 °C |
Autres numéros CAS |
64-00-6 |
Description physique |
Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998) |
Pictogrammes |
Acute Toxic |
Durée de conservation |
This cmpd is stable to heat, light, & hydrolysis under normal conditions. |
Solubilité |
4.40e-04 M 10% in isophorone; 10% in xylene; 20% in toluene; 20% in toluene; 40% in isopropanol; 50% in acetone; 60% in dimethylformamide. Practically insoluble in cyclohexane. In water, 85 ppm at 30 °C In water, 270 mg/L at 25 °C /Estimated/ |
Pression de vapeur |
4.4X10-3 mm Hg at 25 °C /Estimated/ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



